Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)-

Description

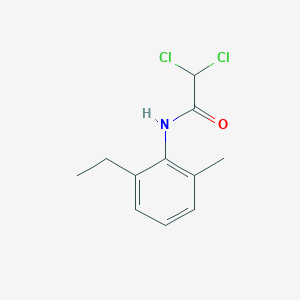

2,2-Dichloro-N-(2-ethyl-6-methylphenyl)-acetamide is a chloroacetamide derivative characterized by a dichloro-substituted acetamide group attached to a 2-ethyl-6-methylphenyl moiety. This compound is structurally related to several herbicides, such as alachlor and metolachlor, which share the core acetamide backbone but differ in substituents on the nitrogen atom or aromatic ring . Its dichloro substitution distinguishes it from monochloro analogs like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, which lacks the second chlorine atom on the acetamide group .

Properties

IUPAC Name |

2,2-dichloro-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-3-8-6-4-5-7(2)9(8)14-11(15)10(12)13/h4-6,10H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXZRPDLHYELFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C(Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402205 | |

| Record name | Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86763-81-7 | |

| Record name | Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)- typically involves the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of substituted amides or amines.

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Pharmaceutical Applications

Acetamide derivatives are often explored for their potential therapeutic effects. The compound can serve as a precursor in synthesizing bioactive molecules, particularly in developing anti-inflammatory and analgesic agents. Its structural features enable modifications that can enhance biological activity.

Agrochemical Development

The compound's chlorinated structure may impart herbicidal or fungicidal properties. Research has indicated that similar compounds can disrupt plant growth or inhibit fungal pathogens, making them suitable for agricultural applications.

Material Science

In material science, acetamides are investigated for their role in polymer synthesis. The unique properties of acetamide derivatives can lead to the development of advanced materials with specific mechanical and thermal characteristics.

Case Study 1: Synthesis of Bioactive Compounds

A study published in the Journal of Medicinal Chemistry highlighted the use of acetamide derivatives in synthesizing new analgesic agents. The research demonstrated that modifying the acetamide structure could enhance potency against pain receptors while reducing side effects compared to existing medications.

Case Study 2: Herbicidal Activity

Research conducted by agricultural scientists examined the herbicidal potential of chlorinated acetamides. The findings indicated that specific modifications to the acetamide structure led to increased efficacy against common weeds while maintaining a favorable environmental profile.

Case Study 3: Polymer Applications

A recent investigation into the use of acetamides in polymer chemistry revealed their effectiveness as monomers for creating high-performance polymers. The study showed that incorporating acetamide units into polymer chains improved thermal stability and mechanical strength.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Precursor for bioactive compounds | Enhanced analgesic properties |

| Agrochemicals | Potential herbicide and fungicide | Effective against weeds with low environmental impact |

| Material Science | Monomer for advanced polymers | Improved thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of 2,2-Dichloro-N-(2-ethyl-6-methylphenyl)-acetamide and analogs

Key Observations:

N-Substituents : Unlike alachlor (N-methoxymethyl) or metolachlor (N-(2-methoxy-1-methylethyl)), the 2,2-dichloro variant lacks an alkoxyalkyl group on the nitrogen, which is critical for herbicidal activity in commercial analogs . This suggests it may act as a metabolite or synthetic precursor rather than a standalone herbicide.

Phenyl Substitution : The 2-ethyl-6-methylphenyl group is conserved across many acetamide herbicides, indicating its role in target specificity and soil adsorption .

Physicochemical and Crystallographic Properties

highlights that chloroacetamides with 2-chloro or 2,2-dichloro substituents exhibit distinct hydrogen-bonding patterns. For example, 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide forms chains via N–H⋯O interactions, a feature likely shared by the 2,2-dichloro-N-(2-ethyl-6-methylphenyl) variant due to analogous electronegative substituents . Such interactions may influence crystallization behavior and environmental stability.

Environmental and Metabolic Relevance

The compound’s structural similarity to S-metolachlor transformation products (TPs) (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-hydroxypropan-2-yl)acetamide) suggests it could arise from metabolic or environmental degradation pathways . However, the dichloro substitution may slow degradation compared to monochloro analogs, increasing persistence in aquatic systems .

Biological Activity

Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)-, commonly known as a chloroacetanilide herbicide, is primarily used in agricultural practices to control a variety of weeds. This compound has gained attention due to its selective herbicidal properties and mechanisms of action that inhibit plant growth. This article delves into the biological activity of this compound, focusing on its herbicidal efficacy, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H21Cl2NO2

- Molecular Weight : 318.24 g/mol

- CAS Number : 815600-74-9

Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)- functions primarily through the inhibition of specific enzymes involved in the biosynthesis of fatty acids and gibberellins. The compound disrupts the elongation process in plants by inhibiting the enzyme elongase and affecting the geranylgeranyl pyrophosphate (GGPP) cyclization pathway. This leads to stunted growth and eventual death of target weed species.

Herbicidal Efficacy

Research indicates that this compound is effective against a range of annual and perennial weeds. Its selectivity allows for application in crops like corn without harming the crop itself. The following table summarizes key findings from various studies on its herbicidal activity:

| Weed Species | Efficacy (%) | Application Rate (kg/ha) | Notes |

|---|---|---|---|

| Amaranthus retroflexus | 85 | 1.5 | Effective at early growth stages |

| Setaria viridis | 90 | 1.0 | High selectivity towards corn |

| Chenopodium album | 75 | 1.5 | Reduced seed bank viability |

Case Studies

-

Field Trials in Corn Production :

A study conducted over two growing seasons evaluated the effectiveness of acetamide in controlling weed populations in corn fields. Results showed a significant reduction in weed biomass (up to 90%) compared to untreated controls, highlighting its potential for integrated weed management strategies . -

Environmental Impact Assessment :

An assessment of the environmental impact of acetamide revealed minimal toxicity to non-target organisms when used according to recommended guidelines. The compound was found to have a low persistence in soil, reducing the risk of groundwater contamination . -

Comparative Analysis with Other Herbicides :

In comparative studies with other herbicides such as atrazine and glyphosate, acetamide demonstrated superior efficacy against specific weed species while maintaining lower toxicity levels to beneficial insects .

Safety and Regulatory Status

Acetamide is subject to regulatory scrutiny due to its chemical properties and potential environmental impact. According to the European Chemicals Agency (ECHA), it is categorized under specific regulations concerning pesticide use and safety assessments . Continuous monitoring and research are essential to ensure safe application practices.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,2-dichloro-N-(2-ethyl-6-methylphenyl)acetamide, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves sequential chloroacetylation and alkylation of 2-ethyl-6-methylaniline. For example, intermediates like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are formed first via reaction with chloroacetyl chloride under anhydrous conditions . Characterization employs NMR (¹H/¹³C) and mass spectrometry to confirm substitution patterns and purity. IR spectroscopy can validate the presence of amide bonds (C=O stretch at ~1650 cm⁻¹) and Cl–C–Cl symmetric/asymmetric stretches (500-700 cm⁻¹) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is recommended for purity assessment, using reference standards (e.g., 2,2-dichloro-N-(2-ethyl-6-methylphenyl)acetamide, CAS N/A, 246.1 g/mol) . Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with periodic sampling. Degradation products, such as hydrolyzed acetamide derivatives, can be identified via LC-MS/MS .

Q. What spectroscopic techniques are most effective for structural confirmation of this dichloroacetamide derivative?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation, particularly for resolving Cl substitution patterns and torsional angles in the phenyl-acetamide moiety . For solution-state analysis, 2D NMR (COSY, HSQC) clarifies coupling between the ethyl/methyl substituents and the aromatic protons .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond lengths and angles for related dichloroacetamides?

- Methodological Answer : Discrepancies often arise from differences in refinement protocols (e.g., SHELXL vs. other software). Researchers should re-refine existing datasets using consistent parameters (e.g., weighting schemes, hydrogen atom placement) . For example, bond lengths in 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide (C–Cl = 1.74–1.77 Å) can serve as benchmarks . Comparative analysis with analogous structures (e.g., alachlor, acetochlor) may reveal steric or electronic influences .

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound in soil?

- Methodological Answer : Microcosm studies under controlled conditions (aerobic/anaerobic, pH 5–8) with LC-HRMS can track degradation products like dechlorinated acetamides or hydroxylated phenyl derivatives. Isotopic labeling (e.g., ¹⁴C at the ethyl group) quantifies mineralization rates. Comparative studies with structurally related herbicides (e.g., S-metolachlor, acetochlor) help identify shared or unique pathways .

Q. How can researchers address conflicting bioactivity data in enantiomeric mixtures of related chloroacetamides?

- Methodological Answer : Enantiomer separation via chiral HPLC (e.g., Chiralpak IC column) followed by bioassays (e.g., weed germination inhibition) can isolate activity to specific stereoisomers. Parameters like Flack’s x or Rogers’ η in crystallography may resolve chirality-polarity relationships, especially in non-centrosymmetric crystals . For example, S-metolachlor’s herbicidal activity is stereospecific, guiding analogous studies on this compound .

Q. What computational methods validate the interaction of this compound with target enzymes (e.g., ALS inhibitors in plants)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to acetolactate synthase (ALS). Key parameters include binding free energy (ΔG) and hydrogen-bond interactions with conserved residues (e.g., Arg₁₂₂, Trp₅₇₄ in Arabidopsis ALS). Comparative analysis with alachlor’s binding mode highlights structural determinants of inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.